molecular formula C25H24O5 B585442 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone CAS No. 157666-05-2

5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone

Cat. No.: B585442
CAS No.: 157666-05-2
M. Wt: 404.462
InChI Key: HFKVXSPBBICHNI-CQOQZXRMSA-N
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Description

5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone: is a chemical compound that belongs to the class of ribonic gamma-lactones. It is characterized by the presence of a triphenylmethyl group attached to the 5-O position and a methyl group at the 2-c position of the D-ribonic gamma-lactone structure. This compound is often used in organic synthesis as a protecting group for hydroxyl functionalities due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone typically involves the protection of the hydroxyl group at the 5-O position of D-ribonic gamma-lactone with a triphenylmethyl (trityl) group. This can be achieved through the reaction of D-ribonic gamma-lactone with triphenylmethyl chloride (TrCl) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically results in the formation of free hydroxyl groups .

Scientific Research Applications

Chemistry: In organic chemistry, 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone is used as a protecting group for hydroxyl functionalities. It allows for selective reactions to occur at other functional groups without interference from the hydroxyl group .

Biology and Medicine: The compound is used in the synthesis of nucleoside analogs and other biologically active molecules. It plays a crucial role in the development of antiviral and anticancer agents by protecting sensitive hydroxyl groups during multi-step synthetic processes .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and ease of removal make it an ideal protecting group for large-scale synthesis .

Mechanism of Action

The mechanism of action of 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone primarily involves its role as a protecting group. The triphenylmethyl group stabilizes the hydroxyl functionality by preventing unwanted reactions. Upon completion of the desired synthetic steps, the triphenylmethyl group can be removed under mild acidic conditions, revealing the free hydroxyl group for further reactions .

Properties

IUPAC Name

(3R,4R,5R)-3,4-dihydroxy-3-methyl-5-(trityloxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O5/c1-24(28)22(26)21(30-23(24)27)17-29-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-22,26,28H,17H2,1H3/t21-,22-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKVXSPBBICHNI-CQOQZXRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](OC1=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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